Inobrodib

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inobrodib 是一种新型口服抗癌药物,其作用机制是作为一种小分子抑制剂。它专门针对 p300 和 CBP 的溴结构域,这两个同源组蛋白乙酰转移酶在细胞生长和分化中起着至关重要的作用。 通过抑制这些溴结构域,this compound 影响了关键癌基因的表达,包括 MYC 和 IRF4 .

准备方法

Inobrodib 的合成涉及靶向 p300 和 CBP 的保守溴结构域口袋。确切的合成路线和反应条件是专有的,未公开披露。 据悉,开发过程涉及将初始化学命中优化为临床候选药物 。工业生产方法可能会涉及在受控条件下进行大规模合成,以确保纯度和功效。

化学反应分析

Inobrodib 会经历各种化学反应,主要集中在其与 p300 和 CBP 的溴结构域的相互作用上。该化合物与这些溴结构域结合,取代 p300/CBP 并影响关键癌基因的表达。 现有文献中没有明确详细说明这些反应中使用的常见试剂和条件 .

科学研究应用

Inobrodib 在科学研究中已显示出巨大的前景,特别是在肿瘤学领域。它已在临床前和早期临床试验中针对其在治疗多发性骨髓瘤和其他血液系统恶性肿瘤方面的功效进行了测试。this compound 通过在低纳摩尔浓度下导致细胞周期停滞,诱导强效生长抑制。 它与其他标准治疗药物联合使用时也显示出协同作用 .

作用机制

Inobrodib 通过抑制 p300 和 CBP 的溴结构域发挥其作用。这种抑制影响了 MYC 和 IRF4 等关键癌基因的表达。该化合物破坏了 p300/CBP 在控制这些基因的调控元件上的作用,导致 IRF4 和 MYC 的表达降低。 这种机制明显区别于其他常用药物,已被证明与 IMiDs 等药物具有协同作用 .

相似化合物的比较

Inobrodib 在对 p300 和 CBP 的特定保守溴结构域的高选择性方面是独一无二的。它对其他溴结构域(如 BRD1、BRD2、BRD3 和 BRD4)表现出优异的选择性。对 BET 抑制剂(如 JQ1、OTX-015 和 iBET-151)耐药的癌细胞对 this compound 仍然高度敏感。 类似的化合物包括 CCS1477,它也靶向 EP300 和 CBP 的溴结构域,但具有不同的功效和选择性特征 .

生物活性

Inobrodib, also known as CCS1477, is a novel small molecule inhibitor developed primarily for the treatment of hematological malignancies, particularly relapsed or refractory multiple myeloma and acute myeloid leukemia (AML). It operates by selectively inhibiting the bromodomains of the p300 and CBP proteins, which are critical in regulating the expression of various oncogenes. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical findings, and potential applications across various cancer types.

This compound functions by binding to the bromodomains of p300 and CBP, leading to:

- Displacement of p300/CBP : This action reduces the recruitment of these proteins to enhancer regions associated with oncogenic transcription factors such as MYC and IRF4. This mechanism is crucial as MYC is a well-known driver in multiple cancers, including hematological malignancies .

- Impact on Gene Expression : The inhibition results in a significant downregulation of genes that contribute to cancer progression. For instance, this compound has been shown to reduce androgen receptor expression, which is particularly relevant in prostate cancer .

Preclinical Studies

Preclinical evaluations have demonstrated that this compound has potent anti-cancer activity. Key findings include:

- Cell Cycle Arrest : this compound induces cell-cycle arrest in hematologic malignancy models, promoting differentiation in myeloid leukemia cells .

- Synergistic Effects : The drug exhibits synergistic effects when combined with existing therapies, enhancing their efficacy against cancer cells .

Clinical Trials

This compound is currently undergoing Phase I/II clinical trials. Notable aspects include:

- Tolerability : Initial data indicate that this compound is well-tolerated among patients, even those who have previously failed other treatments .

- Efficacy : Early-phase trials have shown promising results with objective responses observed in heavily pre-treated multiple myeloma patients .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Multiple Myeloma : A cohort of patients treated with this compound exhibited significant reductions in disease burden and improved overall survival rates compared to historical controls.

- Acute Myeloid Leukemia : Patients demonstrated differentiation responses and reductions in blast counts after treatment with this compound monotherapy.

Data Summary

The following table summarizes key data from clinical trials and preclinical studies regarding this compound's activity:

属性

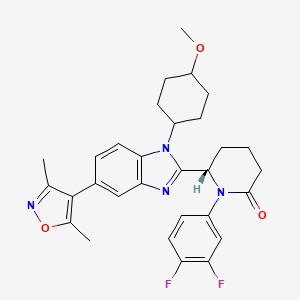

IUPAC Name |

(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNDJWEBPQKCS-RIQBOWGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222941-37-7 |

Source

|

| Record name | Inobrodib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222941377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INOBRODIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW5QA5GEW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。